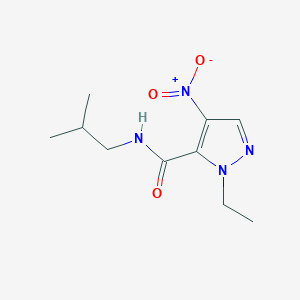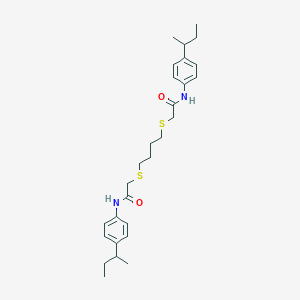
2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide" belongs to a class of chemicals known for their potential in various applications due to their complex molecular structure and functional groups. These types of compounds are often synthesized for their unique physical and chemical properties, which can be tailored for specific applications.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like benzoic acid derivatives, which are transformed through processes such as esterification, hydrazide formation, and further cyclization to achieve the desired molecular scaffold (Rehman et al., 2016). The synthesis pathway often requires careful selection of reagents and conditions to promote the desired reactions while minimizing side reactions.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by techniques such as crystallography and spectroscopy. For example, compounds with a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold exhibit folded conformations stabilized by intramolecular hydrogen bonding, which can influence their chemical reactivity and interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups. For instance, the presence of sulfanyl groups can participate in further substitution reactions, potentially leading to derivatives with varied biological activities. The synthesis and functionalization of such molecules often explore their potential as antimicrobial agents, demonstrating the importance of chemical modifications in tuning their properties (Rehman et al., 2013).
Applications De Recherche Scientifique
Quantum Chemical Insights and Antiviral Potency
- The compound has been synthesized and characterized using FT-IR and FT-Raman spectra. Its quantum chemical insights, including equilibrium geometry and vibrational assignments, have been analyzed. The study also explored its drug likeness and pharmacokinetic properties. Particularly noteworthy is its antiviral potency against SARS-CoV-2, assessed through molecular docking studies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Synthesis and Antimicrobial Activity
- A related compound, featuring a similar sulfanyl acetamide structure, has been synthesized and tested for antimicrobial activity. This research highlights the compound's effectiveness against selected microbial species, offering insights into its potential as an antimicrobial agent (Rehman et al., 2016).
Crystal Structure Analysis
- The crystal structures of compounds with similar sulfanyl acetamide frameworks have been determined, providing insights into their molecular conformations and potential applications in drug design and other areas (Subasri et al., 2017).
Anticancer Activity and Synthesis Approach
- Research on a related compound with a thiadiazole and dichloroacetic acid moiety, sharing structural similarities, revealed its synthesis approach and potential anticancer properties. This study showcases the pharmacophore hybridization approach in drug design (Yushyn, Holota, & Lesyk, 2022).
Larvicidal and Antimicrobial Activities
- Novel derivatives of a similar compound have been prepared and evaluated for their antimicrobial properties against bacterial and fungal pathogens. This research highlights the compound's potential in addressing public health concerns related to infectious diseases (Kumara et al., 2015).
Propriétés
IUPAC Name |
2-[4-[2-(4-butan-2-ylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2S2/c1-5-21(3)23-9-13-25(14-10-23)29-27(31)19-33-17-7-8-18-34-20-28(32)30-26-15-11-24(12-16-26)22(4)6-2/h9-16,21-22H,5-8,17-20H2,1-4H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMBDVTBSGABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSCCCCSCC(=O)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)
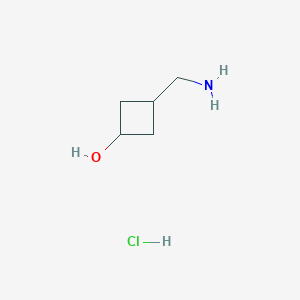
![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

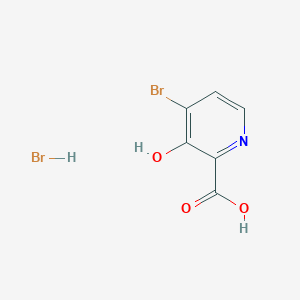
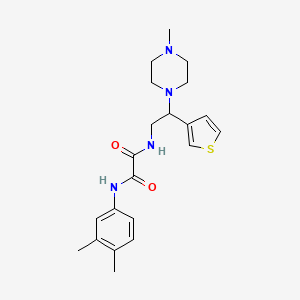

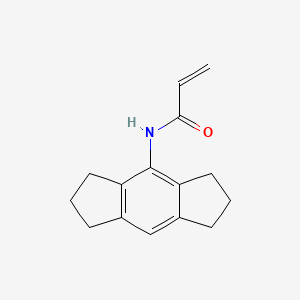
![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
